3-Methoxy-4-methylpent-1-yne
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Overview
Description
3-Methoxy-4-methylpent-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methylpent-1-yne can be achieved through several methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide under basic conditions. For instance, the reaction of this compound with a strong base like sodium amide (NaNH₂) followed by the addition of an alkyl halide can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methylpent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective hydrogenation.
Substitution: Reagents such as sodium amide (NaNH₂) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-methylpent-1-yne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methylpent-1-yne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions employed .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with similar reactivity.
3-Methyl-1-pentyne: Another alkyne with a similar structure but different functional groups
Uniqueness
The combination of these functional groups with the alkyne moiety makes it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-methoxy-4-methylpent-1-yne |
InChI |
InChI=1S/C7H12O/c1-5-7(8-4)6(2)3/h1,6-7H,2-4H3 |
InChI Key |
ANSXLXBRKULDRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#C)OC |
Origin of Product |
United States |
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